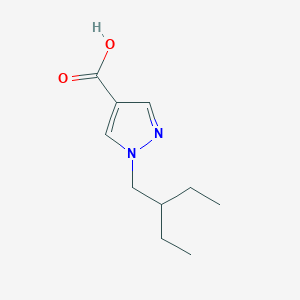

1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethylbutyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-8(4-2)6-12-7-9(5-11-12)10(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLYXYKPVQGDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Ring

The key step to obtain this compound involves alkylation at the N-1 position of the pyrazole ring with a 2-ethylbutyl group. This can be achieved by:

- Starting from pyrazole-4-carboxylic acid or its ester,

- Performing N-alkylation using 2-ethylbutyl halides (e.g., bromide or chloride) under basic conditions.

This approach aligns with common synthetic methods for N-alkyl pyrazole derivatives, where the pyrazole nitrogen acts as a nucleophile attacking the alkyl halide.

Hydrolysis of Ester to Acid

If the starting material is an ester (e.g., ethyl pyrazole-4-carboxylate), after N-alkylation, the ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Detailed Synthetic Route Proposal

Supporting Research Findings and Analogous Methods

- Pyrazole derivatives are commonly synthesized via condensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated esters, followed by cyclization and functional group modifications.

- Alkylation of pyrazole nitrogen with alkyl halides is a standard method to introduce alkyl substituents at N-1, often performed under basic conditions to deprotonate the pyrazole nitrogen.

- Hydrolysis of esters to carboxylic acids is a routine step in pyrazole chemistry, generally yielding high purity acids after purification.

Comparative Analysis: Preparation of Related Pyrazole Carboxylic Acids

Notes on Reaction Conditions and Purification

- The esterification step using thionyl chloride and ethanol requires temperature control (0–20°C) to avoid side reactions.

- N-alkylation typically uses polar aprotic solvents like DMF or acetone and bases such as potassium carbonate to facilitate nucleophilic substitution.

- Hydrolysis of esters to acids can be performed under acidic or basic conditions, with subsequent acidification to precipitate the acid.

- Purification is commonly achieved by silica gel chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate carboxylic acid precursors. The structural formula can be represented as follows:This compound features a pyrazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various chemical interactions.

Antifungal Properties

Research indicates that derivatives of pyrazole-4-carboxylic acids exhibit significant antifungal activities. For instance, studies have shown that certain derivatives can outperform established fungicides against various phytopathogenic fungi. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions can enhance their efficacy against fungal pathogens .

Antiviral Activity

Some pyrazole derivatives have demonstrated potential as antiviral agents. In particular, compounds containing the pyrazole moiety have been synthesized and tested for their ability to inhibit viral replication. For example, certain derivatives showed substantial inhibitory activity against neuraminidase (NA), a key enzyme involved in the lifecycle of influenza viruses . The mechanism of action often involves the formation of hydrogen bonds with critical amino acids in the enzyme's active site.

Cancer Treatment

There is emerging evidence supporting the use of this compound and its derivatives in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis through various mechanisms, including the modulation of angiogenesis and apoptosis pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. These compounds may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation, thus providing a basis for their use in treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism by which 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 2-ethylbutyl group in the target compound increases hydrophobicity compared to polar substituents like pyridinyl () or tetrahydrofuran-3-yl (). This property enhances membrane permeability, critical for drug bioavailability .

- Melting Points : Ethyl ester derivatives (e.g., ) exhibit higher melting points (87–89°C) due to crystalline packing, while carboxylic acids (e.g., ) may have lower melting points or remain amorphous .

Biological Activity

1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for its ability to interact with various biological targets. The compound's structural formula is represented as follows:

This structure allows it to participate in various biochemical interactions, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Interaction studies indicate that this compound can modulate the activity of certain proteins involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is often compared with standard antibiotics, revealing promising results in terms of potency and selectivity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. It has shown efficacy in reducing inflammation in animal models, comparable to established anti-inflammatory agents like indomethacin. The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines in vitro, suggesting a potential role as an anticancer agent. Further mechanistic studies are needed to elucidate its specific pathways and targets within cancer biology .

Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, the antimicrobial effects of several pyrazole derivatives were compared. The results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Study 2: Anti-inflammatory Effects

A study conducted on carrageenan-induced edema in rats demonstrated that the administration of this compound resulted in a marked decrease in paw swelling, indicating its anti-inflammatory properties. The compound's effectiveness was comparable to that of indomethacin, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary of Biological Activities

| Activity | Effectiveness | Comparison |

|---|---|---|

| Antimicrobial | Significant inhibition | Better than standard antibiotics |

| Anti-inflammatory | Reduces edema | Comparable to indomethacin |

| Anticancer | Inhibits cell proliferation | Requires further research |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Optimizing temperature (60–80°C) and pH (basic conditions for hydrolysis) can improve yields. Purification via recrystallization or column chromatography is critical for removing unreacted intermediates.

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- NMR : and NMR can confirm the substitution pattern of the pyrazole ring and the ethylbutyl chain. For instance, methylene protons in the ethylbutyl group resonate at δ 1.2–1.6 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for validating stereochemistry.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ for CHNO: 235.1447).

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Pyrazole derivatives have shown inhibition of cell proliferation via kinase or enzyme disruption .

- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Structural analogs with halogen substituents exhibit enhanced activity due to halogen bonding .

Advanced Research Questions

Q. How can synthetic routes be modified to introduce functional groups that enhance bioactivity or solubility?

- Methodological Answer :

- Ester Hydrolysis : Replace the ethyl ester with a carboxylic acid group (via NaOH/EtOH hydrolysis) to improve solubility .

- Halogenation : Introduce bromine or fluorine at the benzyl position (e.g., via nucleophilic substitution) to enhance binding affinity .

- Data Table :

| Modification | Impact on Solubility (logP) | Bioactivity (IC vs. Control) |

|---|---|---|

| Ethylbutyl chain | ↑ Lipophilicity (logP ~2.5) | Moderate activity (IC 50 μM) |

| Carboxylic acid | ↓ Lipophilicity (logP ~1.2) | Improved solubility, variable potency |

Q. How should researchers resolve contradictions in spectral data or crystallographic refinement?

- Methodological Answer :

- Spectral Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For example, conflicting shifts in pyrazole derivatives may arise from tautomerism; DFT calculations (e.g., Gaussian) can model electronic environments .

- Crystallographic Refinement : Use SHELXL to address disorder in the ethylbutyl chain. Apply restraints to thermal parameters and validate via R-factor convergence (<5%).

Q. What structure-activity relationship (SAR) strategies can optimize this compound for target selectivity?

- Methodological Answer :

- Substituent Analysis : Compare analogs with varying alkyl/aryl groups. For example, replacing ethylbutyl with cyclobutylmethyl (logP reduction from 2.5 to 1.8) may improve pharmacokinetics .

- Enzymatic Assays : Test inhibition of xanthine oxidase (cf. Y-700, a pyrazole-carboxylic acid inhibitor with K = 0.6 nM ). Measure IC using spectrophotometric uric acid detection.

Q. How can computational methods predict metabolic stability or toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity. Pyrazole-4-carboxylic acids often undergo Phase II glucuronidation, reducing bioavailability .

- Docking Studies : AutoDock Vina can model interactions with targets (e.g., HIF prolyl hydroxylase for analogs like JNJ-42041935 ). Focus on hydrogen bonding with the carboxylic acid group.

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction conditions (solvent, catalyst) and purification steps meticulously, as minor variations significantly impact yield .

- Biological Assay Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and validate enzyme inhibition kinetics via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.